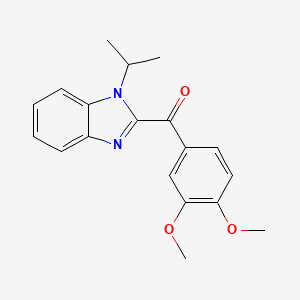
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone, also known as DIBOM, is a chemical compound that has been studied for its potential applications in scientific research. DIBOM is a benzimidazole derivative that has shown promising results in various studies, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone is not fully understood, but it has been proposed that (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone works by inhibiting certain signaling pathways that are involved in cancer cell proliferation and inflammation. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been shown to inhibit the expression of various proteins that are involved in cell cycle regulation and inflammation, such as cyclin D1 and COX-2.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone in lab experiments is its potent anticancer and anti-inflammatory activities. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been shown to have low toxicity, which makes it a promising candidate for further development. However, one limitation of using (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone. One potential area of research is the development of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone derivatives with improved solubility and bioavailability. Another area of research is the investigation of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone's potential use in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone and its potential use in treating neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone involves the reaction of 1-isopropyl-2-aminobenzimidazole with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has shown significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been studied for its potential use in treating inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has shown potential in treating neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)21-15-8-6-5-7-14(15)20-19(21)18(22)13-9-10-16(23-3)17(11-13)24-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQCPKHLVRFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)
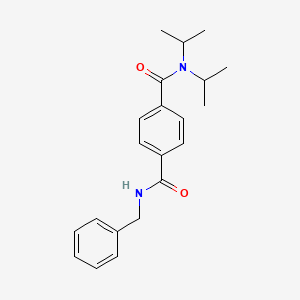

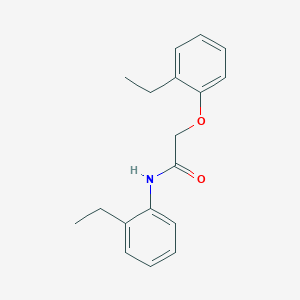
![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)
![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)
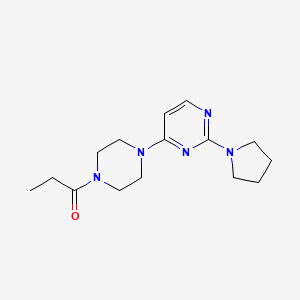
![2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B5598113.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5598123.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)
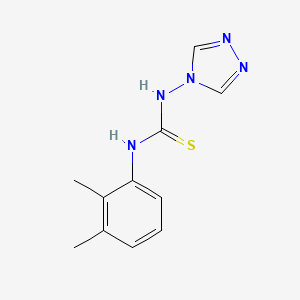
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)
![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)